N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251631-02-3) is a synthetic acetamide derivative characterized by a 4-fluorophenyl group linked to an acetamide backbone, which is further substituted with a 1,2-dihydropyridin-2-one ring bearing a piperidine-1-sulfonyl moiety at position 5 . The compound is available from multiple suppliers (e.g., MolPort-010-928-907, AKOS021971004) and is frequently referenced in chemical databases (ZINC49410453, MCULE-9047232811) for research purposes .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-14-4-6-15(7-5-14)20-17(23)13-21-12-16(8-9-18(21)24)27(25,26)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRWDDODLBFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group can be introduced through electrophilic aromatic substitution.
Synthesis of the Piperidine Sulfonyl Intermediate: Piperidine can be sulfonylated using sulfonyl chloride under basic conditions to form the piperidine sulfonyl intermediate.
Coupling Reaction: The fluorophenyl intermediate and the piperidine sulfonyl intermediate are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the carbonyl group in the dihydropyridinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorophenyl group may enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the piperidine sulfonyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table and analysis highlight key similarities and differences between the target compound and structurally related acetamide derivatives:
Table 1: Comparative Overview of Acetamide Derivatives
Substituent-Driven Functional Differences
Benzothiazole Derivatives ()
Compounds such as N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide replace the dihydropyridinone-sulfonyl group with a benzothiazole ring. Benzothiazoles are known for their antimicrobial and anticancer properties due to their planar aromatic structure, which facilitates intercalation or enzyme inhibition . The fluorophenyl group enhances lipophilicity and metabolic stability, but the absence of a sulfonyl group may limit interactions with polar biological targets compared to the target compound .
Flufenacet ()
Flufenacet, a herbicide, shares the N-(4-fluorophenyl)acetamide core but incorporates a thiadiazole ring and trifluoromethyl group. The thiadiazole moiety disrupts plant lipid biosynthesis, while the trifluoromethyl group enhances resistance to enzymatic degradation . In contrast, the target compound’s piperidine-sulfonyl and dihydropyridinone groups may favor interactions with mammalian enzymes (e.g., kinases or proteases) rather than plant-specific targets.
Oxadiazole-Thio Derivatives ()
Compounds like N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide feature oxadiazole rings with thioether linkages, which are associated with antioxidant and anti-inflammatory activities . The thio group enhances radical scavenging capacity, while the chloro and methoxy substituents modulate electronic properties. The target compound’s sulfonyl group and piperidine ring may offer superior solubility and target specificity compared to these analogs .
Biological Activity
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Piperidine Sulfonyl Moiety : This group is known for its ability to interact with various biological targets, including neurotransmitter receptors.
- Dihydropyridinone Core : This structure is often associated with pharmacological activities, including antitumor and neuroprotective effects.
- Fluorophenyl Substitution : The presence of a fluorine atom can enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.
The molecular formula for this compound is with a molecular weight of approximately 393.4 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways. This is supported by studies showing that related compounds effectively inhibited cell proliferation in various cancer cell lines.
Neuroprotective Properties
The piperidine ring suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders:
- In Vitro Studies : Preliminary studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis, indicating a possible neuroprotective effect.
Antimicrobial Activity
Recent evaluations have highlighted the antimicrobial properties of similar compounds:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class exhibit MIC values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial activity .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridinone Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Piperidine Sulfonyl Group : This step may involve sulfonylation reactions using sulfonyl chlorides.
- Attachment of Acetamide Group : Acylation reactions using acetic anhydride or acetyl chloride are commonly employed.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity | Distinctive Attributes |
|---|---|---|---|
| This compound | Fluorophenyl and piperidine moieties | Antitumor, neuroprotective, antimicrobial | Enhanced lipophilicity due to fluorine |
| N-(3-fluorophenyl)-2-[5-(piperazine-1-sulfonyl)thiazol-2-yl]acetamide | Fluorophenyl and thiazole rings | Antimicrobial | Fluorine substitution increases activity |
Q & A
Basic: What synthetic routes are optimal for preparing N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the piperidine-sulfonyl and dihydropyridinone moieties. Key steps include:
- Sulfonylation : Piperidine reacts with sulfonyl chlorides under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to form the sulfonyl-piperidine intermediate .
- Acetamide Coupling : The dihydropyridinone core is coupled to the 4-fluorophenyl group via nucleophilic substitution, using bases like K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF, THF) at 60–80°C .
- Optimization : Reaction monitoring via TLC and adjusting pH (7–9) minimizes side reactions. Yields >70% are achievable with strict temperature control and inert atmospheres .
Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR validates the dihydropyridinone ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.1) and detects impurities .
- X-ray Crystallography : Resolves bond angles and stereochemistry of the piperidine-sulfonyl group, critical for structure-activity relationship (SAR) studies .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity trends .
- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted sulfonyl intermediates) that may interfere with bioassays .
Advanced: What strategies enhance target selectivity for this compound in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking : Model interactions with active sites (e.g., ATP-binding pockets in kinases) to guide substitutions at the piperidine-sulfonyl or acetamide groups .
- Proteome-wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target binding and refine substituents (e.g., introducing bulky groups to reduce promiscuity) .
- Metabolic Stability Testing : Assess hepatic microsome stability to prioritize derivatives with prolonged half-lives .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or sonication .
- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP (target ≤3 for optimal bioavailability) and CYP450 interactions .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon structural modifications (e.g., replacing 4-fluorophenyl with trifluoromethyl) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with solubility and membrane permeability .
Basic: What functional groups in this compound are most reactive, and how do they influence chemical stability?
Methodological Answer:
- Dihydropyridinone Ring : Prone to oxidation; stabilize by storing under argon at −20°C .
- Sulfonyl Group : Hydrolytically stable at pH 4–8 but reacts with nucleophiles (e.g., thiols in buffer solutions) .
- Acetamide Linker : Susceptible to enzymatic cleavage; modify with methyl groups to enhance metabolic stability .
Advanced: What experimental approaches validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Kinase Profiling : Use phospho-specific antibodies in Western blotting to confirm inhibition of target kinases (e.g., EGFR, AKT) .
- CRISPR Knockout Models : Compare activity in wild-type vs. gene-edited cells to confirm target specificity .
- Crystallographic Studies : Co-crystallize the compound with its target enzyme to visualize binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
